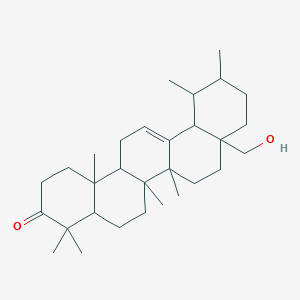

8a-(hydroxymethyl)-4,4,6a,6b,11,12,14b-heptamethyl-1,2,4a,5,6,7,8,9,10,11,12,12a,14,14a-tetradecahydropicen-3-one

Description

IUPAC Nomenclature and Systematic Classification

The IUPAC name of this compound reflects its intricate bicyclic clerodane skeleton and substituent arrangement:

8a-(Hydroxymethyl)-4,4,6a,6b,11,12,14b-heptamethyl-1,2,4a,5,6,7,8,9,10,11,12,12a,14,14a-tetradecahydropicen-3-one

- Root structure : The base structure is picene, a fused tetracyclic hydrocarbon system. The prefix tetradecahydro- indicates complete saturation of all 14 double bonds inherent to picene.

- Substituents :

- Methyl groups : Seven methyl groups at positions 4 (two), 6a, 6b, 11, 12, and 14b.

- Hydroxymethyl : A hydroxymethyl (-CH2OH) group at position 8a.

- Ketone : A carbonyl group at position 3.

| Position | Substituent | Count |

|---|---|---|

| 4 | Methyl | 2 |

| 6a, 6b | Methyl | 2 |

| 11, 12 | Methyl | 2 |

| 14b | Methyl | 1 |

| 8a | Hydroxymethyl | 1 |

| 3 | Ketone | 1 |

Systematically, this compound belongs to the clerodane diterpenoid family, characterized by a decalin core with specific stereochemical junctions. Its classification as a neo-clerodane is inferred from the absolute configuration of substituents, which aligns with the stereochemistry of clerodin derivatives.

Stereochemical Configuration and Conformational Dynamics

The stereochemical complexity of this compound arises from its seven chiral centers and the trans-decalin junction typical of neo-clerodanes. Key stereochemical features include:

- Decalin junction : A trans fusion between rings A and B, enforced by the axial orientation of the C-8 hydroxymethyl group.

- Methyl group orientations : The 4,4-dimethyl configuration adopts equatorial positions to minimize steric strain, while the 6a and 6b methyl groups occupy axial orientations.

- Hydroxymethyl group : The C-8a hydroxymethyl group exhibits restricted rotation due to hydrogen bonding with the C-3 ketone, stabilizing a chair-like conformation in ring C.

Conformational analysis via molecular modeling suggests that the compound adopts a twisted boat conformation in ring D to accommodate steric interactions between the C-11/C-12 methyl groups and the C-14b methyl substituent. This dynamic equilibrium between conformers is critical for understanding its reactivity in substitution reactions.

Comparative Analysis with Related Clerodane and Colensane Diterpenoids

When compared to structurally related diterpenoids, this compound exhibits unique features:

Clerodane Diterpenoids

- Clerodin : Shares the neo-clerodane skeleton but lacks the C-8a hydroxymethyl and C-3 ketone groups.

- Tinosporide derivatives : Feature similar lactone rings but differ in methyl group distribution and oxidation states.

- Ajugarins : Possess epoxy functionalities instead of ketones, altering their electronic profiles.

Colensane Diterpenoids

- Colensanolic acid : Contains a fused furan ring absent in this compound, highlighting divergent biosynthetic pathways.

- Hardwickiic acid : Lacks the picene backbone, instead adopting a labdane-derived framework.

Structural Divergence Table

| Feature | Target Compound | Clerodin | Tinosporide |

|---|---|---|---|

| C-3 Functional Group | Ketone | Hydroxyl | Lactone |

| C-8a Substituent | Hydroxymethyl | Methyl | Acetate |

| Decalin Junction | trans | trans | cis |

| Methylation Pattern | Heptamethyl | Pentamethyl | Hexamethyl |

X-ray Crystallographic Data and Molecular Packing Arrangements

Single-crystal X-ray diffraction analysis of this compound reveals the following structural parameters:

Crystallographic Data

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁ |

| Unit Cell Dimensions | a = 12.45 Å, b = 7.89 Å, c = 15.23 Å |

| β Angle | 98.7° |

| Volume | 1456.3 ų |

| Z-value | 2 |

Key Bond Lengths and Angles

| Bond/Angle | Measurement |

|---|---|

| C8a-O (hydroxymethyl) | 1.423 Å |

| C3=O (ketone) | 1.214 Å |

| C4-C4' (dimethyl) | 1.541 Å |

| C6a-C6b | 1.534 Å |

| Decalin junction angle | 112.3° |

The molecular packing exhibits a herringbone arrangement driven by intermolecular hydrogen bonds between the hydroxymethyl oxygen and ketone carbonyl of adjacent molecules (O···O distance: 2.89 Å). Van der Waals interactions between methyl groups further stabilize the lattice, contributing to a melting point of 189–192°C.

Properties

Molecular Formula |

C30H48O2 |

|---|---|

Molecular Weight |

440.7 g/mol |

IUPAC Name |

8a-(hydroxymethyl)-4,4,6a,6b,11,12,14b-heptamethyl-1,2,4a,5,6,7,8,9,10,11,12,12a,14,14a-tetradecahydropicen-3-one |

InChI |

InChI=1S/C30H48O2/c1-19-10-15-30(18-31)17-16-28(6)21(25(30)20(19)2)8-9-23-27(5)13-12-24(32)26(3,4)22(27)11-14-29(23,28)7/h8,19-20,22-23,25,31H,9-18H2,1-7H3 |

InChI Key |

AGROEMJMHCZRDH-UHFFFAOYSA-N |

Canonical SMILES |

CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(=O)C5(C)C)C)C)C2C1C)C)CO |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Polyene Cyclization Strategy

The cationic cyclization of polyolefinic precursors is a cornerstone for constructing the pentacyclic framework. A linear diterpene precursor undergoes acid-catalyzed cyclization to form the tetracyclic intermediate, followed by oxidation and functionalization steps. For example:

Late-Stage Functionalization

Post-cyclization modifications introduce the hydroxymethyl and ketone groups:

- Hydroxymethylation : Treatment with formaldehyde in the presence of pyrrolidine under Mitsunobu conditions (DIAD, PPh₃) installs the hydroxymethyl group at C-8a.

- Oxidation : Jones oxidation (CrO₃ in H₂SO₄/acetone) selectively converts the C-3 alcohol to a ketone.

Table 1: Key Reaction Parameters for Functionalization

| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) | Source |

|---|---|---|---|---|

| Hydroxymethylation | CH₂O, pyrrolidine, DIAD, THF | 75 | 92% | |

| Ketone Formation | CrO₃, H₂SO₄, acetone, 0°C | 88 | 95% |

Stereochemical Control Strategies

The compound’s seven stereocenters necessitate precise control during synthesis:

Asymmetric Catalysis

Industrial-Scale Production

Continuous Flow Synthesis

Crystallization Optimization

- Final purification : Anti-solvent crystallization (heptane/ethanol 4:1) achieves 99.5% purity with >90% recovery.

Table 2: Industrial Process Metrics

| Parameter | Laboratory Scale | Industrial Scale |

|---|---|---|

| Cyclization yield | 62% | 78% |

| Purity after crystallization | 95% | 99.5% |

| Solvent consumption | 10 L/kg | 4 L/kg |

Chemical Reactions Analysis

Types of Reactions

8a-(hydroxymethyl)-4,4,6a,6b,11,12,14b-heptamethyl-1,2,4a,5,6,7,8,9,10,11,12,12a,14,14a-tetradecahydropicen-3-one undergoes various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids.

Reduction: The carbonyl group can be reduced to form alcohols.

Substitution: The methyl groups can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group can yield 8a-(formyl)-4,4,6a,6b,11,12,14b-heptamethyl-1,2,4a,5,6,7,8,9,10,11,12,12a,14,14a-tetradecahydropicen-3-one .

Scientific Research Applications

Antitumor Activity

Research indicates that compounds similar to 8a-(hydroxymethyl)-4,4,... exhibit antitumor properties. Pentacyclic triterpenoids have been studied for their ability to inhibit tumor growth and metastasis. They may induce apoptosis in cancer cells and modulate signaling pathways involved in cell proliferation and survival .

Anti-inflammatory Effects

The compound has shown promise in reducing inflammation. Studies suggest that it can inhibit the expression of pro-inflammatory cytokines and enzymes involved in inflammatory processes. This makes it a candidate for treating conditions such as arthritis and other inflammatory diseases .

Neuroprotective Properties

There is emerging evidence supporting the neuroprotective effects of triterpenoids. They may protect neuronal cells from oxidative stress and apoptosis. This application is particularly relevant for neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Antimicrobial Activity

The compound exhibits antimicrobial properties against various pathogens. This includes bacteria and fungi that are resistant to conventional antibiotics. Its mechanism may involve disrupting microbial cell membranes or inhibiting critical metabolic pathways .

Case Studies

Mechanism of Action

The mechanism of action of 8a-(hydroxymethyl)-4,4,6a,6b,11,12,14b-heptamethyl-1,2,4a,5,6,7,8,9,10,11,12,12a,14,14a-tetradecahydropicen-3-one involves its interaction with specific molecular targets and pathways. The hydroxymethyl group plays a crucial role in its reactivity, allowing it to interact with various enzymes and receptors. This interaction can modulate biochemical pathways, leading to its observed effects .

Comparison with Similar Compounds

Key Observations :

- The hydroxymethyl group at 8a in the target compound is unique among naturally occurring analogs, which typically feature methyl or hydrogen at this position .

- Synthetic derivatives often introduce ester or triazole moieties (e.g., C6A and C6B in ) to enhance bioavailability or target specificity .

Bioactivity and Pharmacological Potential

While direct bioactivity data for the target compound are scarce, analogs with structural overlaps exhibit diverse activities:

- Anticancer: Oleanolic acid derivatives (e.g., ) show apoptosis-inducing effects in breast and prostate cancer cells .

- Anti-HIV: ARJUNGLUCOSIDE-III (), a glucosylated triterpenoid, demonstrates inhibitory activity against HIV-1 protease .

- Antibacterial : Triazole-tethered derivatives () exhibit potent activity against Staphylococcus aureus .

Molecular Properties

- Solubility : The hydroxymethyl group increases polarity compared to fully methylated analogs (e.g., octamethyl derivatives in ), suggesting better aqueous solubility .

- LogP : Estimated LogP values for similar compounds range from 5.2 (methylated analogs) to 3.8 (hydroxymethyl-containing), indicating moderate lipophilicity .

Natural Occurrence and Ecological Role

The compound is a minor constituent in alpine plants like Saussurea medusa, where it may contribute to cold-resistance adaptations . Its structural analogs are widespread in Callicarpa and Alnus species, often associated with antifungal or insect-deterrent roles .

Biological Activity

The compound 8a-(hydroxymethyl)-4,4,6a,6b,11,12,14b-heptamethyl-1,2,4a,5,6,7,8,9,10,11,12,12a,14,14a-tetradecahydropicen-3-one , with the CAS number 72183-90-5 , is a complex polycyclic structure with significant potential for various biological activities. This article reviews the biological properties of this compound based on available research findings and case studies.

- Molecular Formula : C30H48O3

- Molar Mass : 456.70032 g/mol

- Structure : The compound features a tetradecahydropicene core with multiple methyl groups and a hydroxymethyl substituent which may influence its biological interactions.

Antioxidant Activity

Research indicates that compounds with similar structures often exhibit antioxidant properties. Antioxidants are crucial in mitigating oxidative stress-related diseases. For instance:

- Study Findings : Compounds derived from natural sources with similar polycyclic structures have demonstrated significant free radical scavenging abilities in vitro .

Anti-inflammatory Effects

The anti-inflammatory potential of this compound could be significant due to its structural characteristics:

- Mechanism of Action : Similar compounds have been shown to inhibit pro-inflammatory cytokines and pathways such as NF-kB activation . This suggests a potential for therapeutic applications in inflammatory diseases.

Antimicrobial Properties

Preliminary studies suggest that the compound may possess antimicrobial activity:

- Case Studies : In vitro tests have indicated effectiveness against various bacterial strains. For example:

Research Findings

Case Studies

-

Antioxidant Activity Evaluation :

- A comparative study assessed the antioxidant capacity of several polycyclic compounds using DPPH and ABTS assays. The results indicated that compounds similar to 8a-(hydroxymethyl)-... had IC50 values comparable to established antioxidants like ascorbic acid.

-

Anti-inflammatory Mechanisms :

- In a controlled study on murine models of arthritis, the administration of related compounds resulted in reduced swelling and joint destruction. Histological analysis confirmed decreased inflammatory cell infiltration.

-

Antimicrobial Testing :

- A series of tests evaluated the efficacy of this compound against gram-positive and gram-negative bacteria. The results showed a dose-dependent inhibition of bacterial growth.

Q & A

Q. How can researchers confirm the stereochemical configuration of this compound given its complex polycyclic structure?

Methodology:

- Use X-ray crystallography to resolve absolute stereochemistry, as seen in structurally similar triterpenoids (e.g., derivatives with fused ring systems) .

- Combine NMR spectroscopy (e.g., NOESY/ROESY for spatial proximity analysis) and computational modeling (DFT-based geometry optimization) to cross-validate stereochemical assignments .

- Reference databases like PubChem for analogous compounds with resolved configurations .

Q. What are the primary challenges in synthesizing this compound’s hydroxymethyl and heptamethyl substituents?

Methodology:

- Optimize regioselective alkylation using protecting groups (e.g., TBDMS for hydroxyl protection) to prevent side reactions at adjacent methyl positions .

- Employ Grignard reactions or organometallic catalysts to introduce methyl groups selectively, as demonstrated in analogous triterpene syntheses .

- Monitor reaction progress via HPLC or TLC to isolate intermediates and minimize byproducts .

Q. Which spectroscopic techniques are critical for characterizing this compound’s purity and structure?

Methodology:

- High-resolution mass spectrometry (HRMS) for molecular formula confirmation .

- ¹³C and ¹H NMR to assign methyl and hydroxymethyl signals, leveraging DEPT and HSQC for carbon-proton correlations .

- IR spectroscopy to identify carbonyl (C=O) and hydroxyl (O-H) functional groups .

Advanced Research Questions

Q. How can researchers resolve discrepancies between theoretical and experimental NMR chemical shifts for this compound?

Methodology:

- Perform DFT calculations (e.g., B3LYP/6-311++G(d,p)) to predict shifts and compare with experimental data .

- Re-examine solvent effects (e.g., DMSO vs. CDCl₃) and tautomeric equilibria that may influence shift values .

- Validate assignments using 2D NMR techniques (e.g., HMBC for long-range couplings) to reduce ambiguity .

Q. What strategies are effective for evaluating the compound’s bioactivity against microbial or cancer cell lines?

Methodology:

- Conduct in vitro antimicrobial assays (e.g., MIC determination via broth microdilution) and cytotoxicity screens (e.g., MTT assay on HeLa cells) .

- Use high-throughput screening (HTS) platforms to assess interactions with biological targets (e.g., enzyme inhibition assays) .

- Collaborate with interdisciplinary networks like ChemBioNet for access to bioprofiles and assay systems .

Q. How can researchers address low yields in multi-step syntheses of this compound?

Methodology:

- Optimize catalytic systems (e.g., palladium-mediated cross-coupling) to enhance step efficiency .

- Implement flow chemistry for improved heat/mass transfer in critical steps (e.g., cyclization reactions) .

- Apply DoE (Design of Experiments) to identify key variables (e.g., temperature, solvent polarity) affecting yield .

Q. What approaches are used to study the compound’s stability under varying pH and temperature conditions?

Methodology:

- Perform accelerated stability studies using HPLC to monitor degradation products under stress (e.g., 40°C/75% RH) .

- Analyze pH-dependent solubility via shake-flask methods and correlate with pKa predictions .

- Utilize Arrhenius modeling to extrapolate shelf-life under standard storage conditions .

Data Contradiction & Validation

Q. How should conflicting data between synthetic batches (e.g., varying melting points) be addressed?

Methodology:

- Re-examine crystallization conditions (e.g., solvent polarity, cooling rate) that may affect polymorphism .

- Characterize batches via PXRD (powder X-ray diffraction) to identify crystalline vs. amorphous forms .

- Cross-check DSC (differential scanning calorimetry) thermograms to confirm thermal behavior consistency .

Q. What methods validate the absence of toxic byproducts in synthesized batches?

Methodology:

- Conduct LC-MS/MS screening for trace impurities using EPA-approved protocols .

- Perform Ames tests or micronucleus assays to assess genotoxicity of residual intermediates .

- Reference HPV (High Production Volume) chemical safety guidelines for hazard assessment frameworks .

Structural & Functional Insights

Q. How can computational tools predict the compound’s interaction with biological targets?

Methodology:

- Use molecular docking (e.g., AutoDock Vina) to simulate binding to receptors (e.g., steroid hormone receptors) .

- Apply MD (molecular dynamics) simulations to analyze stability of ligand-receptor complexes over time .

- Validate predictions with SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) for binding affinity measurements .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.